5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is characterized by a fused ring system consisting of a triazole and a piperazine ring. It serves as a versatile scaffold in the synthesis of various biologically active molecules, making it a valuable building block in drug discovery and development .
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is the dipeptidyl peptidase-4 (DPP-4) receptor . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a key target for anti-diabetic drugs .
Mode of Action
This compound acts as a DPP-4 inhibitor . By inhibiting the DPP-4 enzyme, it increases insulin production and decreases the production of glucagon in the pancreas . This results in a reduction of blood glucose levels, which is beneficial for the treatment of type 2 diabetes .
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance the secretion of insulin from pancreatic beta cells and suppress glucagon release from alpha cells, leading to a decrease in hepatic glucose production .
Pharmacokinetics
It’s known that the optimization of manufacturing processes aims to decrease the content of n-nitroso-triazolopyrazine (nttp), a potential impurity, in the final drug product .
Result of Action
The result of the action of this compound is the regulation of blood glucose levels. By inhibiting DPP-4, it increases insulin secretion and decreases glucagon production, leading to a reduction in blood glucose levels . This makes it an effective therapeutic agent for the treatment of type 2 diabetes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nitrites can lead to the formation of NTTP, a potential impurity . Therefore, strategies to cope with such contamination are crucial to ensure the safety and efficacy of the drug .
Biochemical Analysis
Biochemical Properties
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound has been observed to alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. This compound is generally stable under standard laboratory conditions, but its activity can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine hydrate with 2-chloropyrazine in ethanol, followed by cyclization to form the desired triazolopyrazine structure . Another approach includes the use of triethylamine and isocyanates in dichloromethane to achieve the cyclization .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. These methods may involve the use of commercially available, inexpensive reagents and scalable reaction conditions. The goal is to achieve multigram quantities of the compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazolopyrazines .
Scientific Research Applications
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrazine derivatives, such as:
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Uniqueness
What sets 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine apart is its unique fused ring system, which provides a stable and versatile scaffold for further functionalization. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-2-9-4-7-8-5(9)3-6-1/h4,6H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEIYBJBGZKZOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956053 | |
Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345311-09-3 | |
Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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